molecular formula C20H21FN4O B7117526 N-(1-butan-2-yl-5-cyclopropylpyrazol-4-yl)-5-fluoroisoquinoline-8-carboxamide

N-(1-butan-2-yl-5-cyclopropylpyrazol-4-yl)-5-fluoroisoquinoline-8-carboxamide

Cat. No.: B7117526
M. Wt: 352.4 g/mol
InChI Key: OTFHJJMLSZJMKI-UHFFFAOYSA-N
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Description

N-(1-butan-2-yl-5-cyclopropylpyrazol-4-yl)-5-fluoroisoquinoline-8-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a cyclopropyl group, and a fluoroisoquinoline moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(1-butan-2-yl-5-cyclopropylpyrazol-4-yl)-5-fluoroisoquinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-3-12(2)25-19(13-4-5-13)18(11-23-25)24-20(26)15-6-7-17(21)14-8-9-22-10-16(14)15/h6-13H,3-5H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFHJJMLSZJMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)NC(=O)C2=C3C=NC=CC3=C(C=C2)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butan-2-yl-5-cyclopropylpyrazol-4-yl)-5-fluoroisoquinoline-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl group. The fluoroisoquinoline moiety is then synthesized and coupled with the pyrazole derivative. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-butan-2-yl-5-cyclopropylpyrazol-4-yl)-5-fluoroisoquinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoroisoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-butan-2-yl-5-cyclopropylpyrazol-4-yl)-5-fluoroisoquinoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butan-2-yl-5-cyclopropylpyrazol-4-yl)-5-fluoroisoquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butan-2-yl-5-cyclopropylpyrazol-4-yl)-5-chloroisoquinoline-8-carboxamide
  • N-(1-butan-2-yl-5-cyclopropylpyrazol-4-yl)-5-bromoisoquinoline-8-carboxamide

Uniqueness

N-(1-butan-2-yl-5-cyclopropylpyrazol-4-yl)-5-fluoroisoquinoline-8-carboxamide is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro or bromo analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for further research and development.

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